3-(2-Chloro-4-fluorophenyl)-1-methyl-1h-pyrazol-5-amine
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Overview
Description
3-(2-Chloro-4-fluorophenyl)-1-methyl-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to a pyrazole core. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-fluorophenyl)-1-methyl-1h-pyrazol-5-amine typically involves the condensation of 2-chloro-4-fluoroacetophenone with appropriate reagents. One common method involves the reaction of 2-chloro-4-fluoroacetophenone with N-methyl-4-(methylthio)benzamidine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-4-fluorophenyl)-1-methyl-1h-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-Chloro-4-fluorophenyl)-1-methyl-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-fluorophenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorophenyl derivatives
- 1-Methyl-1h-pyrazol-5-amine derivatives
Uniqueness
3-(2-Chloro-4-fluorophenyl)-1-methyl-1h-pyrazol-5-amine is unique due to the specific combination of chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack one or both of these substituents.
Properties
Molecular Formula |
C10H9ClFN3 |
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Molecular Weight |
225.65 g/mol |
IUPAC Name |
5-(2-chloro-4-fluorophenyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H9ClFN3/c1-15-10(13)5-9(14-15)7-3-2-6(12)4-8(7)11/h2-5H,13H2,1H3 |
InChI Key |
WDXWRSCYPRTLHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=C(C=C2)F)Cl)N |
Origin of Product |
United States |
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